molecular formula C16H18BrN3O2 B392217 1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE

1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE

Cat. No.: B392217
M. Wt: 364.24g/mol
InChI Key: DZBYLTIORBBHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the ethoxymethyl group is introduced via nucleophilic substitution.

    Introduction of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki or Heck reaction.

    Final Assembly: The ethanone linkage is formed through a condensation reaction, typically involving an aldehyde or ketone precursor.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The bromophenyl and pyrimidinyl groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-(4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone: Lacks the ethoxymethyl group, which may affect its solubility and reactivity.

    1-(4-Chlorophenyl)-2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone: Substitutes bromine with chlorine, potentially altering its electronic properties and reactivity.

Uniqueness: 1-(4-Bromophenyl)-2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)ethanone is unique due to the presence of both the bromophenyl and ethoxymethyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24g/mol

IUPAC Name

1-(4-bromophenyl)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]ethanone

InChI

InChI=1S/C16H18BrN3O2/c1-3-22-10-13-8-20(11(2)19-16(13)18)9-15(21)12-4-6-14(17)7-5-12/h4-8,18H,3,9-10H2,1-2H3

InChI Key

DZBYLTIORBBHNY-UHFFFAOYSA-N

SMILES

CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.